molecular formula C5H12N2 B2785727 1-Cyclopropylethane-1,2-diamine CAS No. 1156284-81-9

1-Cyclopropylethane-1,2-diamine

Cat. No. B2785727
M. Wt: 100.165
InChI Key: HFFYPAUHJWQGKG-UHFFFAOYSA-N
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Description

1-Cyclopropylethane-1,2-diamine is a chemical compound with the CAS Number: 1156284-81-9 . It has a molecular weight of 100.16 and its IUPAC name is 1-cyclopropyl-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for 1-Cyclopropylethane-1,2-diamine is 1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2 . This indicates that the molecule consists of a cyclopropyl group attached to an ethane-1,2-diamine.


Chemical Reactions Analysis

The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and molecular catalysts . Alkene 1,2-diamination and 1,2-diazidation reactions are among the most straightforward and attractive strategies for 1,2-diamine synthesis .


Physical And Chemical Properties Analysis

1-Cyclopropylethane-1,2-diamine is a liquid at room temperature .

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227 and H314 . Precautionary measures include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

1-cyclopropylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFYPAUHJWQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylethane-1,2-diamine

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